1h-Imidazole-5-carboxaldehyde, 4-propyl-
Overview
Description
1H-Imidazole-5-carboxaldehyde, 4-propyl- is a heterocyclic organic compound with the molecular formula C7H10N2O It features an imidazole ring substituted with a propyl group at the 4-position and an aldehyde group at the 5-position
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, suggesting that this compound may have multiple potential targets .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, which could provide a basis for understanding the potential interactions of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-5-carboxaldehyde, 4-propyl- can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the use of N-heterocyclic carbenes as catalysts, which facilitates the formation of trisubstituted imidazoles .
Industrial Production Methods: Industrial production of 1H-Imidazole-5-carboxaldehyde, 4-propyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-5-carboxaldehyde, 4-propyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-Propyl-1H-imidazole-5-carboxylic acid.
Reduction: 4-Propyl-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
1H-Imidazole-5-carboxaldehyde, 4-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
1H-Imidazole-5-carboxaldehyde, 4-propyl- can be compared with other imidazole derivatives, such as:
1H-Imidazole-5-carboxaldehyde: Lacks the propyl group, making it less hydrophobic.
1-Benzyl-1H-imidazole-5-carboxaldehyde: Features a benzyl group instead of a propyl group, which can affect its reactivity and binding properties.
4-Methyl-5-imidazolecarboxaldehyde: Contains a methyl group, which influences its steric and electronic properties.
The uniqueness of 1H-Imidazole-5-carboxaldehyde, 4-propyl- lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
5-propyl-1H-imidazole-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-6-7(4-10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGWEZTYITIHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=CN1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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